REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[C:19]([N+:21]([O-])=O)[CH:18]=[CH:17][N:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H][H]>CCOC(C)=O.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[C:19]([NH2:21])[CH:18]=[CH:17][N:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]
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Name
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4-(4-nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
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Quantity
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3 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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|
Quantity
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151 mg
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
at 60 psi (Parr shaker) overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
at ambient temperature
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Type
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FILTRATION
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Details
|
Filter the reaction mixture through a pad of Celite®
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Type
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CONCENTRATION
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Details
|
concentrate under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=CC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |